(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is an amino acid derivative characterized by its unique structure, which includes a propanoic acid backbone and a dichlorophenyl group. The compound has the molecular formula and a molecular weight of approximately 234.08 g/mol. It is known for its chirality, specifically existing as the (3S) enantiomer, which can influence its biological activity and interactions in various chemical contexts .
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibits significant biological properties:
The synthesis of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid typically involves multi-step organic synthesis techniques:
This compound has several potential applications across various fields:
Studies investigating the interactions of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid with biological targets have revealed:
Several compounds share structural similarities with (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-3-(2,5-dichlorophenyl)propanoic acid | Different chlorination pattern | |
| Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate | Methyl ester derivative | |
| 4-Amino-4-(2,6-dichlorophenyl)butanoic acid | Longer carbon chain with different substitution |
These compounds highlight the uniqueness of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid in terms of its specific biological activity and structural characteristics. Its distinctive dichlorophenyl group contributes to its specific interactions within biological systems compared to other similar compounds .